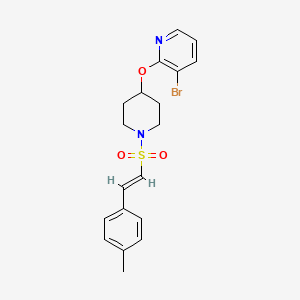

(E)-3-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O3S/c1-15-4-6-16(7-5-15)10-14-26(23,24)22-12-8-17(9-13-22)25-19-18(20)3-2-11-21-19/h2-7,10-11,14,17H,8-9,12-13H2,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQOTYABTQFWIN-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-bromo-2-((1-((4-methylstyryl)sulfonyl)piperidin-4-yl)oxy)pyridine is a novel chemical entity that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, supported by various studies and research findings. It includes data tables, case studies, and detailed analyses of its pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H22BrN2O3S

- Molecular Weight : 408.35 g/mol

- IUPAC Name : this compound

Structural Features

This compound features a bromine atom, a piperidine ring, and a pyridine moiety, which contribute to its unique biological properties. The presence of the sulfonyl group is particularly noteworthy as it often enhances the biological activity of compounds.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has indicated that certain pyridine derivatives can inhibit cancer cell proliferation. A study evaluating structurally related compounds found that they significantly reduced the viability of human cancer cell lines through apoptosis induction . The mechanism is thought to involve the modulation of signaling pathways related to cell survival and apoptosis.

Neuroprotective Effects

The piperidine component in the compound suggests potential neuroprotective effects. Studies have shown that similar piperidine derivatives can protect neuronal cells against oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .

Case Studies

- Antimicrobial Efficacy : A case study involving the synthesis of related sulfonamide-piperidine derivatives showed that these compounds exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus ranging from 8 to 32 µg/mL, indicating strong antimicrobial potential.

- Cancer Cell Line Testing : In vitro assays on breast cancer cell lines revealed that related compounds could inhibit cell growth by up to 70% at concentrations of 10 µM.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways in bacteria and cancer cells.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Data Tables

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several synthesized analogs, differing primarily in sulfonyl substituents and aromatic ring modifications:

Key Observations :

- Sulfonyl Group Diversity: The target’s 4-methylstyryl sulfonyl group contrasts with trifluoromethylphenyl (6m), fluorophenyl (14d), and benzyl (16) substituents.

- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to Cl/F may influence steric interactions and electronic effects on the pyridine ring .

- Piperidine Linkage : All compounds utilize a piperidin-4-yloxy linker, but variations in N-substituents (e.g., benzyl in 16 vs. sulfonyl in the target) modulate conformational flexibility and hydrophobicity .

Insights :

Physical and Spectroscopic Properties

Melting Points and Stability :

- Compounds with bromine or chlorine (e.g., 6m: 108°C; analogs: 268–287°C) exhibit higher melting points than non-halogenated derivatives, suggesting enhanced crystallinity due to halogen bonding . The target’s melting point is expected to fall within this range.

Spectroscopic Data :

- 1H NMR: The target’s styryl group would show characteristic E-configuration coupling constants (~16 Hz for trans-vinylic protons), similar to compound 16’s propenoate group (δ ~6.5–7.5 ppm) . Piperidine protons in the target would resonate at δ 1.4–3.5 ppm, consistent with analogs like 14d .

- 13C NMR : The sulfonyl group’s adjacent carbons (e.g., C-SO2) would appear at ~120–140 ppm, as seen in 6m and 14d .

- Mass Spectrometry : The target’s molecular ion ([M+H]+) would likely appear near m/z 509, comparable to 6m (m/z 508) and 16 (m/z 392) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.